![molecular formula C21H17F3N6O2 B2370097 5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1115896-16-6](/img/structure/B2370097.png)
5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an amino group, a methyl group, a phenyl group, an oxazole ring, a triazole ring, and a carboxamide group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of an amino group could make the compound basic, while the presence of a carboxamide group could make it acidic . The compound’s solubility, melting point, and other physical properties would also depend on its molecular structure .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : The compound's synthesis involves various techniques like catalytic hydrogenation and esterification followed by reduction and oxidation processes. Notably, 4-amino-2-methyl-1,2,3-triazoles exhibit unusual protonation on the primary amino group, highlighting their unique chemical behavior (Albert & Taguchi, 1973).
Chemical Reactions and Rearrangements : 4-Substituted 5-amino-1-phenyl-1,2,3-triazoles can undergo acetic anhydride-induced rearrangements to yield acetyl derivatives. Such reactions showcase the compound’s potential in creating structurally varied derivatives, which can be pivotal in pharmaceutical research (Sutherland & Tennant, 1971).
Physical and Spectral Analysis : The paper by Albert and Taguchi (1972) provides insight into the ionization constants and spectroscopic properties (UV, IR, NMR) of various derivatives of the compound, crucial for understanding its chemical characteristics and potential applications (Albert & Taguchi, 1972).
Potential Biological Activities
Antimicrobial Properties : A study by Pokhodylo et al. (2021) on similar triazole derivatives indicates potential antimicrobial activities against primary pathogens, suggesting that the compound could serve as a basis for developing new antimicrobial agents (Pokhodylo et al., 2021).
Synthesis of Biologically Active Compounds : The compound's derivatives can be used to synthesize various biologically active compounds, including those acting as HSP90 inhibitors, as demonstrated in research by Ferrini et al. (2015). This highlights its utility in creating biologically relevant molecules (Ferrini et al., 2015).
Role in Anticancer and Anti-Inflammatory Agents : Research by Rahmouni et al. (2016) on pyrazolopyrimidines, which can be synthesized from similar triazole compounds, shows promise in developing anticancer and anti-inflammatory agents. This suggests the potential of the compound in contributing to novel therapeutic strategies (Rahmouni et al., 2016).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the specific biological target of the drug. Unfortunately, without more information, it’s difficult to speculate on the mechanism of action .
Orientations Futures
The future directions for this compound would depend on its potential applications. If it has promising biological activity, it could be further developed as a drug. Alternatively, if it has interesting chemical properties, it could be studied further for potential uses in materials science or other fields .
Propriétés
IUPAC Name |
5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[4-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N6O2/c1-12-16(27-20(32-12)13-5-3-2-4-6-13)11-30-18(25)17(28-29-30)19(31)26-15-9-7-14(8-10-15)21(22,23)24/h2-10H,11,25H2,1H3,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIJKRZLXSTXBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

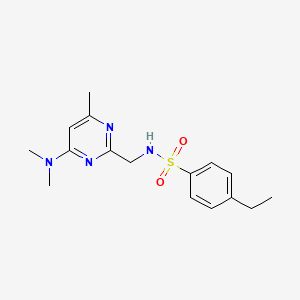
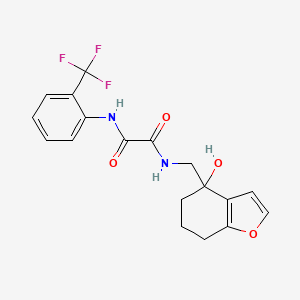
![2-((4-bromobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370019.png)



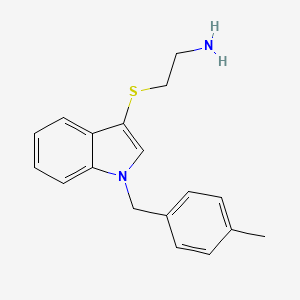


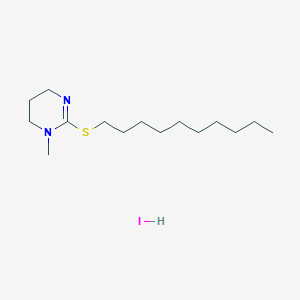
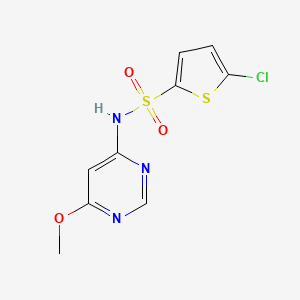
![{2-[6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoylamino]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B2370035.png)

